
Hydrocortisone buteprate
概要
準備方法
ヒドロコルチゾン・ブテプレートは、一連の化学反応によって合成することができます。 一つの方法は、ヒドロコルチゾンを酪酸およびプロピオン酸とエステル化する反応です。 調製方法は、ヒドロコルチゾンを原料としてジメチルホルムアミドに添加し、p-トルエンスルホン酸およびトリエチルオルトブチレートの触媒作用によりマクロライドを生成します。 次に、マクロライドをメタノール−水の混合溶媒に溶解し、固体強酸の触媒作用により加水分解してヒドロコルチゾン・ブテプレートを生成します .
化学反応解析
ヒドロコルチゾン・ブテプレートは、以下を含む様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。 一般的な試薬には、過マンガン酸カリウム(KMnO₄)および三酸化クロム(CrO₃)が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。 一般的な試薬には、水素化リチウムアルミニウム(LiAlH₄)および水素化ホウ素ナトリウム(NaBH₄)が含まれます。
置換: この反応は、一つの原子または原子群を別の原子または原子群と交換することを伴います。 一般的な試薬には、ハロゲン(例えば、塩素、臭素)および求核剤(例えば、水酸化物イオン、シアン化物イオン)が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。 例えば、ヒドロコルチゾン・ブテプレートの酸化は、ケトンおよびカルボン酸の生成につながる可能性があります .
科学研究への応用
ヒドロコルチゾン・ブテプレートは、幅広い科学研究への応用があります。
化学: ステロイド化学の研究と新しいコルチコステロイド化合物の開発に使用されます。
生物学: コルチコステロイドの細胞過程および遺伝子発現への影響を研究するために使用されます。
化学反応の分析
Synthetic Reactions
Hydrocortisone buteprate is synthesized via sequential esterification of hydrocortisone at positions C17 and C21. Key steps include:
Step 1: C17 Acylation with Butyryl Chloride
-
Substrate : Hydrocortisone acetate (precursor to preserve the C21 hydroxyl group).
-
Reagents : Butyryl chloride, triethylamine/pyridine, 4-dimethylaminopyridine (DMAP) catalyst.
-
Conditions :
Parameter | Value | Source |
---|---|---|
Reaction Yield | 85–90% | |
Key Impurity | 11β-butyrate isomer (hydrolyzed post-reaction) |
Step 2: C21 Propionylation
-
Substrate : Hydrocortisone 17α-butyrate.
-
Reagents : Propionyl chloride, alkaline hydrolysis (e.g., sodium carbonate).
-
Conditions :
Mechanistic Insight :
-
DMAP catalyzes nucleophilic acyl substitution, enhancing reaction efficiency .
-
pH control (<5) during workup eliminates unstable 11β esters .
Metabolic Reactions
This compound undergoes rapid hepatic and dermal hydrolysis to inactive metabolites:
Primary Pathways:
-
Esterase-Mediated Hydrolysis :
-
Further Metabolism of Hydrocortisone :
Pharmacokinetic Data:
Parameter | Value | Source |
---|---|---|
Half-life (Topical) | 2–4 hours (tissue retention) | |
Systemic Bioavailability | <1% (intact ester) |
Degradation Pathways
This compound degrades under hydrolytic and oxidative conditions:
Hydrolytic Degradation:
-
Acidic/Neutral pH : Slow cleavage of esters (t₁/₂ > 24 hours at pH 5–7) .
-
Alkaline pH : Accelerated hydrolysis (t₁/₂ < 6 hours at pH 9) .
Oxidative Degradation:
-
Light/Heat Exposure : Forms peroxides and ketonic derivatives .
-
Stabilizers : Formulations include antioxidants (e.g., citric acid) to mitigate oxidation .
Reactivity in Formulations
-
Incompatibilities : Reacts with strong bases (e.g., sodium hydroxide) and oxidizing agents .
-
Stability Data :
Analytical Characterization
科学的研究の応用
Atopic Dermatitis
Hydrocortisone buteprate has been extensively studied for its effectiveness in treating atopic dermatitis (AD). A multicenter, double-blind study involving 194 adults demonstrated significant improvements in dermatitis severity when treated with HBP compared to placebo. Patients reported better tolerability and cosmetic acceptability of HBP cream .
Table 1: Efficacy of this compound in Atopic Dermatitis
Psoriasis
In patients with psoriasis, HBP has shown comparable efficacy to other potent corticosteroids like betamethasone valerate. In a study comparing HBP with other treatments, it was found to induce better clinical responses in patients when applied under occlusive conditions .
Table 2: Comparative Efficacy of this compound in Psoriasis
Study | Treatment Comparison | Outcome | Adverse Effects |
---|---|---|---|
HBP vs Betamethasone Valerate | Better response under occlusion | Acne-like rash (3.3%) |
Pediatric Use
HBP has been evaluated for safety and efficacy in pediatric populations as young as three months old. A study involving 264 children showed that HBP 0.1% lipocream significantly improved eczema symptoms compared to the vehicle alone, with no serious adverse events reported .
Table 3: Pediatric Efficacy of this compound
Study | Age Group | Treatment Duration | Efficacy Rate | Adverse Effects |
---|---|---|---|---|
3 months - 18 years | Up to 1 month | Significant improvement (P < 0.001) | No serious adverse events |
Safety Profile
Overall, this compound is well-tolerated across different populations. Common side effects include mild skin irritation or burning sensations, which are generally transient and resolve upon discontinuation or adjustment of therapy . Long-term use is associated with fewer systemic side effects compared to other stronger corticosteroids.
作用機序
ヒドロコルチゾン・ブテプレートは、細胞質グルココルチコイドレセプターに結合することによりその効果を発揮します。 結合後、レセプター−リガンド複合体は細胞核に移行し、そこで標的遺伝子のプロモーター領域のグルココルチコイド応答配列(GRE)に結合します。 この結合は特定の遺伝子の転写を調節し、抗炎症作用と免疫抑制作用をもたらします .
類似化合物との比較
生物活性
Hydrocortisone buteprate (HBP), a double-ester derivative of hydrocortisone, is recognized for its potent anti-inflammatory properties and is used in various dermatological conditions. This article explores the biological activity of HBP, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
HBP is characterized by its unique chemical structure, which enhances its lipophilicity and receptor affinity compared to traditional hydrocortisone. The mechanism of action involves the binding of HBP to glucocorticoid receptors in the cytoplasm, leading to the formation of a receptor-ligand complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in target gene promoters, modulating the expression of genes involved in inflammatory processes.
The anti-inflammatory effects are mediated through several pathways:
- Inhibition of Cytokine Production : HBP suppresses the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha, thereby limiting T cell activation and proliferation.
- Induction of Lipocortin-1 : This protein inhibits phospholipase A2, reducing the production of arachidonic acid and subsequently eicosanoids like prostaglandins and leukotrienes.
- Vasoconstriction : HBP exhibits significant vasoconstrictor effects, enhancing its anti-inflammatory potency compared to other corticosteroids .
Potency Comparison
HBP is classified as a medium-potent corticosteroid. Its potency can be compared with other topical corticosteroids based on clinical trials:
Clinical Efficacy
Numerous studies have demonstrated the effectiveness of HBP in treating various dermatological conditions, especially atopic dermatitis and eczema:
- Atopic Dermatitis in Pediatric Patients :
- Eczema Treatment :
- Rosacea Treatment :
Safety Profile
The safety of HBP has been extensively evaluated:
特性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXJPFPZOHSQS-AYVLZSQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048603 | |
Record name | Hydrocortisone buteprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone probutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72590-77-3 | |
Record name | Hydrocortisone buteprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone probutate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone probutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrocortisone buteprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROCORTISONE PROBUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。